molecular formula C18H13F3N2O2 B2565208 N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzamide CAS No. 2034592-93-1

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzamide

Cat. No.: B2565208
CAS No.: 2034592-93-1
M. Wt: 346.309
InChI Key: BPUMBGUHBRYXNB-UHFFFAOYSA-N
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Description

N-((2-(Furan-2-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzamide ( 2034592-93-1) is a small molecule research compound with a molecular formula of C18H13F3N2O2 and a molecular weight of 346.30 g/mol . This benzamide derivative features a hybrid structure containing both a furan-2-yl moiety and a pyridine ring, which are privileged scaffolds in medicinal chemistry known for their diverse biological activities and presence in pharmacologically active compounds. The compound's structure includes a 2-(trifluoromethyl)benzamide group linked to a (2-(furan-2-yl)pyridin-4-yl)methyl backbone, creating a multifunctional chemical entity with potential for various research applications . Compounds bearing structural similarity to this molecule, particularly those incorporating furan and pyridine heterocycles, have demonstrated significant research value in pharmaceutical development . Specifically, furan-containing derivatives have been investigated as novel non-peptidomimetic inhibitors of viral proteases, with recent research highlighting 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives showing promising activity as inhibitors of SARS-CoV-2 main protease (Mpro), a key enzyme in the viral life cycle . The presence of the trifluoromethyl group enhances the molecule's metabolic stability and membrane permeability, making it particularly valuable in medicinal chemistry and drug discovery research . This compound is offered exclusively For Research Use Only and is strictly intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any human use. Researchers should consult the safety data sheet and implement appropriate safety precautions when handling this material.

Properties

IUPAC Name

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-2-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13F3N2O2/c19-18(20,21)14-5-2-1-4-13(14)17(24)23-11-12-7-8-22-15(10-12)16-6-3-9-25-16/h1-10H,11H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPUMBGUHBRYXNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCC2=CC(=NC=C2)C3=CC=CO3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzamide is a complex organic compound with potential therapeutic applications due to its unique structural features. This article explores its biological activity, including mechanisms of action, efficacy in various biological assays, and comparisons with related compounds.

Structural Characteristics

The compound features a furan ring, a pyridine moiety, and a trifluoromethyl group, which contribute to its lipophilicity and metabolic stability. These characteristics enhance its interactions with biological targets such as enzymes and receptors, making it a candidate for drug development.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The presence of the furan and pyridine rings is often associated with enhanced interactions with bacterial and viral targets. Studies have shown that derivatives can inhibit the growth of various pathogens, suggesting potential therapeutic applications against infections .

Anticancer Activity

The antiproliferative effects of this compound have been evaluated against several cancer cell lines. For instance, studies have demonstrated that structurally related compounds exhibit notable cytotoxicity against breast, colon, and lung cancer cell lines. The highest antiproliferative activity was observed in derivatives that incorporate fluorinated groups, which are known to enhance biological effects through various mechanisms .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, it is hypothesized that its action may involve the inhibition of key enzymes or receptors involved in cellular proliferation and survival pathways. For example, some studies suggest that similar compounds can inhibit dihydrofolate reductase (DHFR), a critical enzyme in nucleotide synthesis .

Comparative Analysis

A comparative analysis of this compound with other related compounds reveals variations in biological activity based on structural modifications. Below is a summary table highlighting some related compounds and their activities:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
2,4-Dichloro-N-(furan-2-ylmethyl)benzenesulfonamideContains dichloro substituentsAntimicrobialEnhanced activity due to halogen effects
N-(phenyl(2-(pyridin-2-yl)-4-(trifluoromethyl)phenyl)methyl)benzenesulfonamideSimilar sulfonamide structureAntiviralSpecificity towards viral targets
1H-Pyrazole derivativesIncorporates pyrazole ringAntibacterialDifferent heterocyclic framework

This table illustrates how modifications in structure can lead to variations in biological activity and application potential, underscoring the uniqueness of this compound within this class of compounds.

Case Studies

  • Antiviral Activity : A study evaluated the antiviral properties of related compounds against SARS-CoV-2, demonstrating low cytotoxicity and effective inhibition of viral replication pathways .
  • Cytotoxicity Profiling : Another investigation assessed the cytotoxic effects of various derivatives on different cancer cell lines, revealing significant growth inhibition correlated with specific structural features such as trifluoromethyl substitutions .

Future Directions

Given its promising biological activities, further research into this compound is warranted. Future studies should focus on:

  • Mechanistic Studies : Elucidating the precise biochemical pathways affected by this compound.
  • Structure–Activity Relationship (SAR) : Investigating how variations in chemical structure influence biological efficacy.
  • In Vivo Studies : Assessing the therapeutic potential through animal models to evaluate pharmacokinetics and toxicity.

Scientific Research Applications

Medicinal Chemistry

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(trifluoromethyl)benzamide has been investigated for its inhibitory effects on sirtuin enzymes, particularly SIRT1 and SIRT2. These proteins are involved in cellular processes such as aging, metabolism, and stress responses. Inhibition of these enzymes may lead to therapeutic effects in conditions like cancer and neurodegenerative diseases.

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit significant antimicrobial properties. Research indicates that modifications in the structure can enhance potency against resistant bacterial strains, making it a candidate for further development in treating infections.

Antiviral Properties

Similar compounds have demonstrated specificity towards viral targets, suggesting potential antiviral properties. This opens avenues for research into the compound's effectiveness against various viral infections.

Cytotoxicity and Anticancer Potential

The compound has shown significant cytotoxic effects against cancer cell lines, indicating potential anticancer applications. For instance, studies focusing on heterocyclic compounds have reported IC50 values in the low micromolar range against MCF-7 breast cancer cells, suggesting substantial anticancer potential.

Comparative Analysis with Related Compounds

The following table compares this compound with other structurally similar compounds regarding their biological activities:

Compound NameStructural FeaturesBiological Activity
2,4-Dichloro-N-(furan-2-ylmethyl)benzenesulfonamideContains dichloro substituentsAntimicrobial
N-(phenyl(2-(pyridin-2-yl)-4-(trifluoromethyl)phenyl)methyl)benzenesulfonamideSimilar sulfonamide structureAntiviral
5-(Furan-2-yl)-pyridin-3-carboxylic acidFuran ring, pyridinePotential anti-cancer activity

Antibacterial Efficacy

A focused study evaluated various derivatives of sulfonamides for their antibacterial activity. Compounds with trifluoromethyl substitutions demonstrated enhanced potency against resistant bacterial strains, indicating that structural modifications can lead to improved biological efficacy.

Anti-inflammatory Mechanism

Investigations into the anti-inflammatory properties of related compounds revealed significant reductions in nitric oxide production in macrophage models, suggesting potential applications in treating inflammatory diseases.

Anticancer Screening

Research on the cytotoxic effects of heterocyclic compounds against breast cancer cells has shown promising results, with several compounds exhibiting low micromolar IC50 values, indicating substantial anticancer potential.

Q & A

Q. What are the recommended synthetic routes for this compound, and what critical reaction conditions should be optimized?

  • Methodological Answer : Synthesis typically involves multi-step reactions:

Pyridine Derivative Preparation : Introduce the furan-2-yl group to the pyridine ring via cross-coupling reactions (e.g., Suzuki-Miyaura) under inert atmosphere .

Benzamide Formation : Couple the pyridine intermediate with 2-(trifluoromethyl)benzoyl chloride using a base (e.g., triethylamine) in anhydrous DMF or THF .

  • Key Optimizations :
  • Control reaction temperature (60–80°C) to avoid side reactions.
  • Purify intermediates via column chromatography (silica gel, hexane/EtOAc gradient) to ensure high yields (>70%) .

Q. How should researchers characterize the structural integrity of this compound?

  • Methodological Answer : Use a combination of:
  • 1H/13C NMR : Confirm substitution patterns (e.g., furan-pyridine linkage at C2, benzamide at C4) .
  • High-Resolution Mass Spectrometry (HRMS) : Validate molecular weight (expected [M+H]+ ~403.1 g/mol).
  • FT-IR : Identify carbonyl (C=O, ~1680 cm⁻¹) and trifluoromethyl (C-F, ~1150 cm⁻¹) stretches .

Q. What are the primary applications of this compound in medicinal chemistry?

  • Methodological Answer : Structural analogs with trifluoromethylbenzamide moieties show:
  • Enzyme Inhibition : Potential targeting of kinases (e.g., B-Raf) or bacterial enzymes (e.g., PPTase) due to electron-withdrawing CF3 group enhancing binding affinity .
  • Antimicrobial Probes : Thieno-pyrimidine analogs exhibit activity against Gram-positive bacteria (MIC ~2–8 µg/mL) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data?

  • Methodological Answer : Discrepancies may arise from:
  • Assay Variability : Standardize cell lines (e.g., HepG2 for cytotoxicity) and bacterial strains (e.g., S. aureus ATCC 29213) .
  • Impurity Profiling : Use HPLC (C18 column, acetonitrile/water + 0.1% TFA) to detect trace intermediates (e.g., unreacted pyridine derivatives) .
  • Dose-Response Validation : Perform IC50/EC50 assays in triplicate with positive controls (e.g., doxorubicin for cytotoxicity) .

Q. What strategies improve solubility and bioavailability for preclinical studies?

  • Methodological Answer :
  • Salt Formation : React with HCl or sodium acetate to enhance aqueous solubility .
  • Prodrug Design : Introduce hydrolyzable groups (e.g., acetyl) to the benzamide nitrogen .
  • Nanoformulation : Encapsulate in PEGylated liposomes (size <200 nm) for sustained release .

Q. How can computational methods guide the optimization of this compound’s pharmacokinetic profile?

  • Methodological Answer :
  • Molecular Dynamics (MD) Simulations : Predict binding stability with target proteins (e.g., B-Raf V600E mutant) using software like GROMACS .
  • ADMET Prediction : Use SwissADME to assess logP (~3.5), CYP450 inhibition risks, and blood-brain barrier permeability .

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